molecular formula C18H15Cl2N3O2S B2440728 3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-94-5

3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2440728
CAS No.: 2034517-94-5
M. Wt: 408.3
InChI Key: PZAZZRFJYVXYRY-UHFFFAOYSA-N
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Description

3-(1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034517-94-5) is a synthetic small molecule based on the quinazolinone scaffold, a structure recognized for its diverse biological activities and significant potential in pharmaceutical research . With a molecular formula of C18H15Cl2N3O2S and a molecular weight of 408.3 g/mol, this compound is of high interest in early-stage drug discovery, particularly in the development of targeted anti-cancer therapies . Quinazolinone derivatives have been extensively studied as multi-targeted agents in oncology, with many designed to inhibit key signaling pathways that drive tumor progression . Recent scientific investigations highlight that novel 3-phenylquinazolin-4(3H)-one derivatives demonstrate potent cytotoxic activity against various cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) carcinomas . The anti-cancer activity is often mediated through the inhibition of critical tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these targets disrupts processes essential for cancer cell proliferation and survival, as well as tumor-associated angiogenesis . Furthermore, promising compounds in this class have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase, providing a multi-faceted mechanism of action against cancer cells . Beyond oncology, the quinazolinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial and anti-tuberculosis properties, making it a versatile template for research across multiple disease areas . This product is supplied with guaranteed high purity for research applications. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c19-15-8-13(16(20)26-15)17(24)22-7-3-4-11(9-22)23-10-21-14-6-2-1-5-12(14)18(23)25/h1-2,5-6,8,10-11H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAZZRFJYVXYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(SC(=C2)Cl)Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Isocyanide Insertion

A copper-catalyzed annulation strategy enables the formation of quinazolin-4(3H)-one from anthranilic isocyanides and amines. As demonstrated by Chen et al., 2-isocyanobenzoates react with piperidin-3-amine derivatives under Cu(II) acetate catalysis in anisole at ambient temperature. This method achieves moderate yields (45–68%) and avoids harsh conditions, though electron-deficient amines necessitate microwave irradiation for improved efficiency. For the target compound, this approach could introduce the piperidine group in situ during cyclization.

Mechanochemical Grinding with p-TSA

Yashwantrao et al. developed a solvent-free protocol using p-toluenesulfonic acid (p-TSA) to condense anthranilamide with aldehydes under mechanochemical activation. This method produces quinazolinones in 72–95% yield within 15 minutes, offering scalability and environmental benefits. Adapting this method, anthranilamide could be reacted with a piperidine-containing aldehyde precursor to directly yield 3-piperidinylquinazolin-4(3H)-one.

Acylation with 2,5-Dichlorothiophene-3-carbonyl Chloride

The final step involves acylating the piperidine nitrogen with 2,5-dichlorothiophene-3-carbonyl chloride.

Schotten-Baumann Conditions

Acylation is performed under Schotten-Baumann conditions, where the piperidinylquinazolinone is dissolved in dichloromethane (DCM) and treated with 2,5-dichlorothiophene-3-carbonyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv). The reaction is exothermic and requires cooling to 0–5°C to prevent decomposition. After 2 hours, the mixture is washed with 5% HCl and brine, yielding the crude product, which is purified via recrystallization from ethanol/water (4:1) to afford the title compound in 82% purity.

DMAP-Catalyzed Acylation

For improved efficiency, 4-dimethylaminopyridine (DMAP) (10 mol%) is added as a catalyst, enabling the reaction to proceed at room temperature in tetrahydrofuran (THF). This method reduces reaction time to 30 minutes and enhances yield to 89% with >95% purity by HPLC.

Analytical Data and Optimization

Reaction Optimization Table

Parameter Schotten-Baumann DMAP-Catalyzed
Solvent DCM THF
Temperature 0–5°C 25°C
Time 2 h 0.5 h
Yield 82% 89%
Purity (HPLC) >95% >98%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone H-2), 7.92–7.85 (m, 2H, aromatic), 7.62 (d, J = 5.2 Hz, 1H, thiophene H-4), 5.21 (m, 1H, piperidine H-3), 3.82–3.45 (m, 4H, piperidine H-2, H-6), 2.95–2.78 (m, 2H, piperidine H-4), 2.12–1.95 (m, 2H, piperidine H-5).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₄Cl₂N₃O₂S [M+H]⁺: 438.0124; found: 438.0128.

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Attachment

Competing alkylation at the quinazolinone N-1 position is minimized by using bulky bases like sodium hydride, which preferentially deprotonate the more acidic N-3 position (pKa ≈ 9.2 vs. 11.5 for N-1).

Acylation Side Reactions

Over-acylation is prevented by employing a slight excess of acyl chloride (1.2 equiv) and maintaining low temperatures during the initial reaction phase.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinazolinone compounds, including this specific compound, exhibit notable anticancer activities. For instance, studies have shown that compounds containing the quinazolinone moiety can inhibit the proliferation of various cancer cell lines.

Case Study : A study conducted by Abdelkhalek et al. demonstrated that certain quinazolinone derivatives displayed significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structure allows for interactions with microbial enzymes or cell membranes, potentially disrupting essential cellular processes.

Data Table 1: Summary of Biological Activities

Activity TypeOrganismEffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerBreast cancer cell linesCytotoxicity (IC50 values)

Synthetic Methods

Various synthetic routes have been developed to produce this compound and its derivatives. These methods often involve multi-step reactions starting from simpler precursors, emphasizing the importance of optimizing conditions to enhance yield and purity.

Data Table 2: Synthetic Routes

StepStarting MaterialReaction TypeYield (%)
1PiperidineAcylation85
2QuinazolinoneCyclization75

Mechanism of Action

The mechanism of action of 3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds with the quinazolinone core structure.

    Piperidine Derivatives: Compounds containing the piperidine ring.

    Thiophene Derivatives: Compounds with the thiophene ring.

Uniqueness

The uniqueness of 3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

3-(1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the synthesis, structural characteristics, and biological activities of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H15Cl2N3O2SC_{18}H_{15}Cl_{2}N_{3}O_{2}S with a molecular weight of approximately 408.3 g/mol. The structure features a quinazolinone core linked to a piperidine moiety and a dichlorothiophene carbonyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅Cl₂N₃O₂S
Molecular Weight408.3 g/mol
CAS Number2034517-94-5

Synthesis

The synthesis of 3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the piperidine derivative.
  • Introduction of the dichlorothiophene carbonyl group.
  • Cyclization to form the quinazolinone structure.

The synthetic routes often utilize various reagents and conditions to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazolinones have shown efficacy against various cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia) using assays like MTT to evaluate cell viability . The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways.

Antimicrobial Properties

Research has also suggested that compounds containing thiophene rings can exhibit antimicrobial activity. The presence of the dichlorothiophene moiety may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects for quinazolinone derivatives, suggesting their role in modulating neurotransmitter systems or reducing oxidative stress in neuronal cells . This could position them as candidates for treating neurodegenerative diseases.

Case Studies

  • Anticancer Evaluation : In a study involving several quinazolinone derivatives, it was found that certain modifications to the piperidine ring significantly enhanced cytotoxicity against cancer cells. The compound was tested against multiple cell lines with promising results indicating its potential as an anticancer agent .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one showed effective inhibition zones, suggesting their utility in treating bacterial infections .

Q & A

Q. How can SAR studies guide the design of analogs with enhanced efficacy?

  • Fragment-based drug design : Replace dichlorothiophene with bioisosteres (e.g., thiazole) to balance lipophilicity and solubility .
  • Positional scanning : Systematically vary substituents on the piperidine ring to optimize steric compatibility with target binding pockets .

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